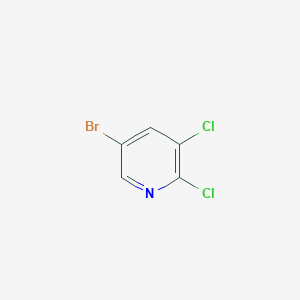

5-Bromo-2,3-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCOGPKWVNQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508799 | |

| Record name | 5-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97966-00-2 | |

| Record name | 5-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,3-dichloropyridine: A Comprehensive Technical Guide

CAS Number: 97966-00-2

This technical guide provides an in-depth overview of 5-Bromo-2,3-dichloropyridine, a key halogenated pyridine intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, representative synthesis protocols, and its application in pivotal cross-coupling reactions.

Core Properties and Safety Data

This compound is a polysubstituted pyridine ring, making it a valuable building block in organic synthesis. Its properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 97966-00-2 | [Multiple sources] |

| Molecular Formula | C₅H₂BrCl₂N | [Multiple sources] |

| Molecular Weight | 226.89 g/mol | [Multiple sources] |

| Appearance | Off-white solid to white crystalline powder | [1][2] |

| Melting Point | 35-37 °C | |

| Boiling Point | 55-65 °C | |

| Density | 1.8 ± 0.1 g/cm³ | |

| XLogP3 | 3.2 |

Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute toxicity, oral (Category 3) | Danger | H301: Toxic if swallowed |

| Skin irritation (Category 2) | Warning | H315: Causes skin irritation |

| Serious eye damage (Category 1) | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of Halogenated Pyridines

Experimental Protocol: Two-Step Synthesis of a Dichlorobromopyridine

This protocol is adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.

Step 1: Bromination of 2-Amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine (1 eq.) in dichloromethane in a reaction vessel and cool the solution to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) (1.1-1.5 eq.) in portions, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.

-

Adjust the pH of the aqueous layer to be alkaline with a suitable base (e.g., sodium hydroxide) and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.[2][3]

Step 2: Diazotization and Chlorination

-

Dissolve the brominated amino-pyridine intermediate (1 eq.) in concentrated hydrochloric acid at -30 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq.) in water, keeping the temperature below -25 °C.

-

After the addition is complete, stir the reaction mixture at -30 °C for 1 hour.

-

Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature.

-

Monitor the reaction completion by TLC.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to an alkaline pH.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final dichlorobromopyridine.[2][3]

References

5-Bromo-2,3-dichloropyridine chemical structure and IUPAC name

An In-depth Technical Guide to 5-Bromo-2,3-dichloropyridine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites, conferred by the presence of one bromine and two chlorine atoms on the pyridine ring, make it an intermediate of significant interest.[1][2] This compound is extensively utilized in the development of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[2][3] The strategic placement of the halogens allows for selective functionalization through various cross-coupling and substitution reactions, providing a robust platform for molecular design and discovery.[1][4] This guide provides a technical overview of its chemical identity, properties, synthesis, and core applications.

Chemical Structure and IUPAC Name

The molecular structure consists of a pyridine ring substituted with a bromine atom at position 5 and chlorine atoms at positions 2 and 3.

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₅H₂BrCl₂N[3]

-

Canonical SMILES: C1=C(C(=C(N=C1)Cl)Cl)Br

-

InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 226.89 g/mol | [5] |

| Appearance | Off-white to white crystalline solid | [4][5] |

| Melting Point | 35-37 °C | [5] |

| Boiling Point | 55-65 °C | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Synthesis and Experimental Protocols

The synthesis of halogenated pyridines often involves multi-step pathways, including direct halogenation or functional group interconversion.[4] Below is a representative two-step experimental protocol for the synthesis of a structurally related isomer, 5-Bromo-2,4-dichloropyridine, which illustrates the common strategies of bromination followed by a Sandmeyer-type diazotization reaction.

Representative Synthesis: 5-Bromo-2,4-dichloropyridine

This synthesis proceeds in two main stages: the selective bromination of an amino-chloropyridine precursor, followed by the substitution of the amino group with a chloro group via a diazotization reaction.[6][7]

Experimental Protocol: Step 1 - Bromination [6]

-

Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (7.65 kg) in batches while maintaining the temperature.

-

Stir the mixture for 30 minutes after the addition is complete.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Remove the solvent by rotary evaporation.

-

Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

-

Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine. (Yield: ~87%).[6]

Experimental Protocol: Step 2 - Diazotization [6]

-

Dissolve the intermediate from Step 1 (1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.

-

Slowly add sodium nitrite (830 g) in batches, ensuring the temperature does not rise significantly.

-

Stir the reaction at -30°C for 1 hour after addition is complete.

-

Add cuprous chloride to the mixture and allow it to warm to room temperature.

-

Monitor the reaction to completion using TLC.

-

Adjust the reaction mixture to an alkaline pH with sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography. (Yield: ~68%).[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electron-withdrawing nature of the halogen substituents, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[1] More importantly, the carbon-halogen bonds serve as handles for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron compound (e.g., a boronic acid). The differential reactivity of the C-Br versus C-Cl bonds can often be exploited for selective, stepwise functionalization.

General Experimental Protocol: Suzuki Coupling [8]

-

In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base (e.g., 2M K₃PO₄).[8]

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring progress by TLC.

-

After cooling, dilute the mixture with ethyl acetate and filter to remove inorganic salts.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product via column chromatography to isolate the coupled product.

Applications in Drug Discovery and Agrochemicals

-

Pharmaceuticals: As a key intermediate, this compound is used to construct the core scaffolds of various active pharmaceutical ingredients (APIs).[1][2] The pyridine motif is a common feature in many bioactive molecules, and the ability to introduce diverse substituents via cross-coupling allows for the systematic exploration of a chemical space to optimize drug candidates for various targets, including antibacterial and antiviral agents.[1]

-

Agrochemicals: In the agrochemical industry, this compound is a precursor for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides.[2] The halogenated pyridine structure can impart necessary properties such as stability and specific biological activity required for effective crop protection.[1]

Conclusion

This compound is a high-value chemical intermediate with significant utility for research scientists and professionals in drug development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible tool for the synthesis of complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this compound in advancing pharmaceutical and agrochemical research.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, possessing chloro, bromo, and pyridine moieties, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key experimental protocols, and physicochemical properties of this compound. While the initial discovery and first reported synthesis of this specific compound are not extensively documented in readily available literature, its preparation logically follows established synthetic methodologies for halogenated pyridines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 97966-00-2 | [1][2] |

| Molecular Formula | C₅H₂BrCl₂N | [1] |

| Molecular Weight | 226.89 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 35-37 °C | [2] |

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the halogenation of pyridine precursors or the transformation of functional groups on a pre-halogenated pyridine ring. A highly plausible and practical approach involves a two-step sequence starting from a suitable dichloropyridine derivative.

A logical synthetic pathway is the Sandmeyer reaction starting from 5-amino-2,3-dichloropyridine. This precursor can be synthesized from 2,3-dichloro-5-nitropyridine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable procedure can be constructed based on established methods for analogous compounds. The following protocols are provided as a guide for researchers.

Step 1: Synthesis of 5-Amino-2,3-dichloropyridine (Precursor)

This protocol is adapted from the synthesis of similar aminopyridines.

Reaction Scheme:

Caption: Synthesis of the key intermediate, 5-Amino-2,3-dichloropyridine.

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or stannous chloride in concentrated hydrochloric acid, portion-wise while monitoring the internal temperature.

-

After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove any inorganic solids.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until alkaline.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2,3-dichloropyridine.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Expected):

Based on similar reductions of nitropyridines, yields for this step are typically in the range of 70-90%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl bromides.[3][4][5] A detailed procedure for the analogous synthesis of 5-bromo-2,4-dichloropyridine provides a strong template for this step.[6][7]

Reaction Scheme:

References

- 1. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 5-Bromo-2,3-dichloropyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and general spectroscopic principles to offer a comprehensive overview for researchers.

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Parameter | Predicted Value |

| Chemical Shift (δ) | |

| H-4 | ~ 7.8 - 8.2 ppm |

| H-6 | ~ 8.4 - 8.8 ppm |

| Multiplicity | Doublet (d) |

| H-4 | Doublet (d) |

| H-6 | ~ 2-3 Hz |

| Coupling Constant (J) | |

| ⁴J(H-4, H-6) | CDCl₃ |

| Solvent |

Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) |

| C-2 | ~ 148 - 152 ppm |

| C-3 | ~ 135 - 139 ppm |

| C-4 | ~ 130 - 134 ppm |

| C-5 | ~ 118 - 122 ppm |

| C-6 | ~ 150 - 154 ppm |

| Solvent | CDCl₃ |

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3050 - 3150 | Stretching |

| C=N (in-ring) | 1550 - 1620 | Stretching |

| C=C (in-ring) | 1400 - 1500 | Stretching |

| C-Cl | 700 - 850 | Stretching |

| C-Br | 500 - 650 | Stretching |

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₂BrCl₂N |

| Exact Mass | 224.87477 Da[1] |

| Molecular Weight | 226.88 g/mol [1] |

| Key Fragmentation Pattern | Loss of Br, Cl, or HCl are anticipated fragmentation pathways. |

| Isotopic Pattern | A complex isotopic pattern is expected due to the presence of Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl) isotopes. The M, M+2, M+4, and M+6 peaks will have characteristic relative intensities. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 5-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2). This versatile halogenated pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2][3]

Data Summary

All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrCl₂N | [4] |

| Molecular Weight | 226.89 g/mol | [4] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 233.6 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 95.1 ± 25.9 °C | [4] |

| Refractive Index | 1.597 | [4] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform. | [2] |

| Storage | Store in a cool, dry place under an inert gas. | [1] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. This electronic arrangement makes the compound susceptible to specific classes of reactions.

-

Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]

-

Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] It is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere.

Spectral Properties

As of the latest review, experimentally derived spectral data (NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.

-

Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass is 224.87477 Da.[3]

Experimental Protocols: Synthesis

Several synthetic routes to this compound exist, primarily involving the multi-step halogenation of pyridine or its derivatives.[3] A common strategy involves the diazotization of an amino-dihalopyridine precursor. While a specific protocol for this compound is not publicly detailed, the following procedure for the synthesis of the related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental methodology.

Protocol: Illustrative Synthesis via Diazotization (adapted for a related isomer)

This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine and serves as a model for the types of reactions used to produce polychlorinated bromopyridines.

-

Reaction Setup: Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and temperature control.

-

Cooling: Cool the solution to -30 °C.

-

Diazotization: Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30 °C. The generation of gas bubbles will be observed.

-

Reaction: After the addition is complete, stir the mixture at -30 °C for 1 hour.

-

Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to alkaline with a sodium hydroxide solution.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the preparation of Sofinicline , a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

Sofinicline and other drugs derived from this intermediate act as agonists at nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission.

Mechanism of Action:

-

Agonist Binding: The drug (e.g., Sofinicline) binds to the nAChR, typically at the interface between subunits like α4 and β2.

-

Channel Opening: This binding induces a conformational change in the receptor, opening its central ion channel.

-

Cation Influx: The open channel is permeable to cations, primarily Na⁺ and Ca²⁺, leading to an influx of these ions into the neuron.

-

Depolarization: The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.

-

Downstream Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.

nAChR Signaling Pathway Diagram

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

References

The Reactivity of 5-Bromo-2,3-dichloropyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dichloropyridine is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct halogen substituents on the electron-deficient pyridine core provides multiple sites for selective functionalization. This technical guide offers a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols for key transformations, quantitative data organized for easy comparison, and diagrams illustrating reaction mechanisms and workflows to facilitate practical application in a laboratory setting.

Core Concepts of Reactivity

The reactivity of this compound is governed by the inherent electronic properties of the pyridine ring and the nature of the halogen substituents. The electronegative nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated.

In this compound, the key reactive sites are:

-

C2-Chloride: This position is ortho to the ring nitrogen and is highly activated towards nucleophilic aromatic substitution (SNAr).

-

C5-Bromide: This position is meta to the nitrogen. While less activated for SNAr compared to the C2 position, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for aryl halides in such reactions is I > Br > Cl.[1]

-

C3-Chloride: This position is meta to the nitrogen and is the least reactive of the three halogens in both SNAr and typical cross-coupling reactions.

This differential reactivity allows for a high degree of regioselectivity in the functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the reaction of this compound with strong nucleophiles is the SNAr mechanism. This typically involves the displacement of the highly activated C2-chloride.

Reaction with O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide or ethoxide, are expected to selectively displace the C2-chloride to form the corresponding 2-alkoxy-5-bromo-3-chloropyridine.

Table 1: Predicted Reactivity with O-Nucleophiles

| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |

| Methoxide | CH3ONa, CH3OH, reflux | 5-Bromo-3-chloro-2-methoxypyridine | High | [2] |

| Ethoxide | C2H5ONa, C2H5OH, reflux | 5-Bromo-3-chloro-2-ethoxypyridine | High | [2] |

| tert-Butoxide | t-BuOK, THF, 60-80 °C | 5-Bromo-3-chloro-2-(tert-butoxy)pyridine | Moderate to High | [2] |

Reaction with N-Nucleophiles (Amines)

Primary and secondary amines can react with this compound, typically at elevated temperatures, to yield 2-amino-5-bromo-3-chloropyridine derivatives.

Table 2: Predicted Reactivity with N-Nucleophiles

| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |

| Ammonia | NH3 (aq. or in dioxane), 100-150 °C, sealed tube | 2-Amino-5-bromo-3-chloropyridine | Moderate | [3] |

| Piperidine | Piperidine, 100-150 °C | 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine | High | [3] |

| Morpholine | Morpholine, 100-150 °C | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | High | [3] |

Reaction with S-Nucleophiles (Thiolates)

Thiolates, generated from thiols and a base, are excellent nucleophiles and are expected to react smoothly at the C2 position to furnish the corresponding thioethers.

Table 3: Predicted Reactivity with S-Nucleophiles

| Nucleophile | Reagents & Conditions | Expected Major Product | Predicted Yield | Reference for Analogy |

| Thiophenoxide | PhSH, NaH, DMF, 25-80 °C | 5-Bromo-3-chloro-2-(phenylthio)pyridine | High | [4] |

| Ethanethiolate | EtSH, NaH, DMF, 25-80 °C | 5-Bromo-3-chloro-2-(ethylthio)pyridine | High | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds and is expected to proceed selectively at the C5-bromo position.[5]

Table 4: Predicted Reactivity in Buchwald-Hartwig Amination

| Amine | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |

| Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-110 | N-(2,3-Dichloropyridin-5-yl)aniline | High | [1],[6] |

| Morpholine | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 100 | 4-(2,3-Dichloropyridin-5-yl)morpholine | High | [7] |

| Benzylamine | Pd2(dba)3 / DavePhos | K3PO4 | t-BuOH | 100 | N-(Benzyl)-2,3-dichloropyridin-5-amine | High | [1] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the C5-bromo position with a variety of organoboron reagents.[8]

Table 5: Predicted Reactivity in Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |

| Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80-100 | 2,3-Dichloro-5-phenylpyridine | High | [8] |

| 4-Methoxyphenylboronic Acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 85-95 | 2,3-Dichloro-5-(4-methoxyphenyl)pyridine | High | [8] |

| Pyridine-3-boronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 2,3-Dichloro-5-(pyridin-3-yl)pyridine | Moderate to High | [8] |

Sonogashira and Heck Couplings

The C5-bromo position is also amenable to other palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes.[9][10]

Table 6: Predicted Reactivity in Sonogashira and Heck Couplings

| Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Major Product | Predicted Yield | Reference for Analogy |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 25-60 | 2,3-Dichloro-5-(phenylethynyl)pyridine | High | [11],[12] |

| Heck | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF | 100 | (E)-2,3-Dichloro-5-styrylpyridine | High | [13],[14] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for a Pd-catalyzed cross-coupling.

Experimental Protocols

The following are generalized protocols for key transformations of this compound, adapted from procedures for analogous substrates. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile or coupling partner.

Protocol 1: General Procedure for SNAr with an Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, NMP, or Toluene)

-

Optional: Base such as K2CO3 or Et3N (2.0 equiv) if starting with an amine salt.

Procedure:

-

To a pressure-rated reaction vessel, add this compound and the solvent.

-

Add morpholine (and base, if required).

-

Seal the vessel and heat the reaction mixture to 120-150 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][7]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 equiv)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling[8]

Materials:

-

This compound (1.0 equiv)

-

Boronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%)

-

Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H2O 4:1)

Procedure:

-

In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the mixture to 85-100 °C and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable substrate for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity, where the C2-chloro position is favored for SNAr and the C5-bromo position is favored for palladium-catalyzed cross-coupling, allows for stepwise and controlled functionalization. This guide provides the foundational knowledge, predictive data, and practical protocols to enable researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided diagrams and tables serve as a quick reference for planning synthetic routes and troubleshooting experimental challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. mdpi.com [mdpi.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electron Density Landscape of 5-Bromo-2,3-dichloropyridine: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to investigate the electron density distribution in 5-Bromo-2,3-dichloropyridine. While a specific, publicly available crystal structure or detailed computational study for this exact molecule is not presently available, this document outlines the established experimental and theoretical protocols used for analogous halogenated pyridine systems. Understanding these methods is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in fields such as pharmaceuticals and materials science.

The presence of three halogen substituents—two chlorine atoms and one bromine atom—on the pyridine ring significantly influences its electronic properties. These electron-withdrawing groups modulate the electron density of the aromatic system, impacting its reactivity in processes like nucleophilic substitution and metal-catalyzed coupling reactions.[1] A detailed analysis of the electron density distribution provides invaluable insights into the molecule's chemical behavior.

Determining Molecular Geometry: The Role of X-ray Crystallography

The foundational step in analyzing electron density is the precise determination of the molecule's three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are essential for subsequent computational analysis and for understanding intermolecular packing in the solid state.

General Experimental Protocol for Single-Crystal X-ray Diffraction

While a specific protocol for this compound is not available, a typical procedure for a small organic molecule would involve the following steps:

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

The output of this process is a crystallographic information file (CIF), which contains the atomic coordinates and other structural parameters.

Computational Analysis of Electron Density

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for studying electron density. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Theoretical Framework: Density Functional Theory (DFT)

DFT calculations can predict a wide range of properties, including the optimized molecular geometry, vibrational frequencies, and various electronic properties related to electron density. A typical computational workflow is outlined below.

Figure 1: A generalized workflow for DFT calculations.

A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform a geometry optimization, followed by frequency calculations to ensure a true energy minimum has been found. From the optimized geometry, properties like the molecular electrostatic potential (MEP) and atomic charges can be calculated to understand the electron distribution.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces.

The analysis generates a three-dimensional surface around a molecule, which is color-coded based on various properties. For example, the d_norm surface highlights intermolecular contacts shorter than the van der Waals radii in red, indicating potential hydrogen bonds or other strong interactions. Two-dimensional "fingerprint plots" are also generated, which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

For halogenated pyridines, Hirshfeld analysis is particularly useful for identifying and characterizing halogen bonding, hydrogen bonding, and π-π stacking interactions, which govern the supramolecular assembly. For instance, studies on similar halogenated heterocyclic compounds have successfully used this method to elucidate the roles of C-H···F, C-Br···N, and other weak interactions in the crystal packing.[2]

General Workflow for Hirshfeld Surface Analysis

Figure 2: A typical workflow for Hirshfeld surface analysis.

Predicted Electron Density Characteristics of this compound

Based on the known electronic effects of the substituents and data from analogous compounds, the following characteristics of the electron density distribution in this compound can be predicted:

-

Electron-Deficient Pyridine Ring: The electronegative nitrogen atom, along with the three electron-withdrawing halogen atoms (Br and two Cl), will significantly reduce the electron density of the pyridine ring.

-

Polarity: The molecule is expected to have a significant dipole moment due to the asymmetrical substitution pattern.

-

Intermolecular Interactions: In the solid state, the molecule is likely to exhibit a range of intermolecular interactions, including:

-

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) could interact with the nucleophilic nitrogen atom of neighboring molecules.

-

π-π Stacking: The electron-deficient pyridine rings could engage in stacking interactions.

-

C-H···Cl/Br and C-H···N Interactions: Weak hydrogen bonds involving the ring hydrogen atoms and the halogen or nitrogen atoms of adjacent molecules are also probable.

-

Conclusion

References

Determining the Solubility of 5-Bromo-2,3-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-2,3-dichloropyridine is a solid, typically white to off-white, compound.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and one bromine atom, results in low solubility in water but good solubility in common organic solvents such as dichloromethane and chloroform.[1] However, for advanced applications in drug development and process chemistry, qualitative descriptions are insufficient. Precise, quantitative solubility data in a range of solvents at various temperatures is essential for designing robust and scalable synthetic and purification processes.

This guide outlines two common and reliable methods for determining the solubility of this compound: the gravimetric method and UV-Vis spectroscopy. The choice of method will depend on the available equipment, the required accuracy, and the specific solvent system being investigated.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound across a range of organic solvents is not extensively reported in publicly accessible databases. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This standardized format will allow for easy comparison and interpretation of results.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Isopropyl Acetate | |||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| 1,4-Dioxane | |||||

| Halogenated | Dichloromethane (DCM) | ||||

| Chloroform | |||||

| Aromatics | Toluene | ||||

| Xylene | |||||

| Amides | Dimethylformamide (DMF) | ||||

| Dimethylacetamide (DMAc) |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[6]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the solution's temperature.

-

Immediately filter the collected solution using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

-

Continue drying until a constant weight of the solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.0002 g).

-

Record the final weight of the evaporation dish with the dry solute.

-

3.1.3. Calculation of Solubility

-

Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Weight of solute / Volume of solution pipetted) x 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is generally faster than the gravimetric method but requires the development of a calibration curve.[6][7][8]

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

3.2.2. Experimental Procedure

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the saturated solution.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it as described in Section 3.1.2, step 2.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Concentration of diluted solution (mol/L or g/L): Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Concentration of saturated solution: (Concentration of diluted solution) x (Dilution factor)

-

Solubility ( g/100 mL): Convert the concentration of the saturated solution to the desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generalized experimental approach.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

5-Bromo-2,3-dichloropyridine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[3][4] The primary hazards associated with this compound are its acute toxicity, and its corrosive and irritant properties.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

GHS pictograms associated with this compound include the skull and crossbones, corrosion, and exclamation mark symbols, indicating its toxic, corrosive, and irritant nature.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white or white crystalline powder/solid[2][5] |

| Molecular Formula | C₅H₂BrCl₂N[4][5][6] |

| Molecular Weight | 226.88 g/mol [4] |

| Melting Point | 35-37°C[5] |

| Boiling Point | 55-65°C[5] |

| Density | 1.8±0.1 g/cm³[5] |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye Protection: Wear chemical safety goggles and a face shield.[3][7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3][7]

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3][7]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dust may be generated.[3]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][2]

-

Keep the container tightly closed and store in a locked-up area.[8][9]

-

Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth with water. Do not induce vomiting.[6] |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][8] Seek immediate medical attention.[3] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent the product from entering drains or water courses.[3]

-

Methods for Cleaning Up: Mix with sand or another inert absorbent material and place in a suitable container for disposal.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[3]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[3]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[8][9] Do not dispose of with household waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Brom-2,3-dichlorpyridin | CAS#:97966-00-2 | Chemsrc [chemsrc.com]

- 4. This compound | C5H2BrCl2N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Advent of Halogenated Pyridines: A Historical Synthesis Guide

For Researchers, Scientists, and Drug Development Professionals

The journey into the synthesis of polyhalogenated pyridines, a cornerstone of modern agrochemical and pharmaceutical development, is a compelling narrative of evolving chemical strategies. From early, often harsh, direct halogenation methods to more refined and selective modern techniques, the historical context of this field offers valuable insights into the challenges and triumphs of synthetic organic chemistry. This in-depth technical guide explores the seminal discoveries and methodologies that have shaped our ability to produce these vital chemical building blocks.

Early Explorations: The Dawn of Pyridine Chlorination

The late 19th century marked the initial forays into the systematic halogenation of the pyridine ring. The electron-deficient nature of pyridine posed a significant challenge for direct electrophilic substitution, often requiring forcing conditions and resulting in a mixture of products.

Around the same period, the foundational work of August Kekulé, renowned for his structural theory of benzene, reportedly included the first realistic and scalable synthesis of pentachloropyridine.[2] While the original publication detailing this specific work has proven difficult to locate, its impact is widely acknowledged in the chemical literature. These early methods typically involved high temperatures and the use of potent chlorinating agents like phosphorus pentachloride.

The Rise of Polychlorinated Pyridines: High-Temperature Vapor-Phase Chlorination

The mid-20th century witnessed a shift towards more industrially viable methods for producing highly chlorinated pyridines. Vapor-phase chlorination at elevated temperatures became a key strategy. This approach, while still demanding in terms of energy, offered a continuous process for the production of compounds like pentachloropyridine.

Direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C was found to eventually yield pentachloropyridine.[3][4] These processes often employed diluents to control the highly exothermic reaction. Further refinements involved the use of catalysts to improve efficiency and selectivity. For instance, investigations into the synthesis of pentachloropyridine in a fixed-bed reactor explored various metal salt catalysts, with mixtures of barium, calcium, lanthanum, and rhodium salts showing significant activity. Under optimized conditions, yields of up to 95% with 96% purity were reported at temperatures between 590-650 K.[5]

The following table summarizes the key parameters for these historical high-temperature chlorination methods:

| Product | Starting Material | Method | Reaction Conditions | Yield | Purity | Reference |

| Pentachloropyridine | Pyridine | Vapor-Phase Chlorination | > 300°C, with diluent | - | - | [3][4] |

| Pentachloropyridine | Pyridine | Catalytic Vapor-Phase Chlorination | 590-650 K, Ba/Ca/La/Rh salt catalysts | up to 95% | 96% | [5] |

The Fluorine Revolution: From Polychloro to Polyfluoro Pyridines

The emergence of organofluorine chemistry in the mid-20th century opened new avenues for the synthesis of novel polyhalogenated pyridines. The unique properties conferred by fluorine atoms—such as increased metabolic stability and altered electronic properties—made fluoro-substituted pyridines highly desirable in medicinal and agricultural chemistry.

A pivotal development was the synthesis of pentafluoropyridine. The first reported synthesis in the early 1960s involved the defluorination of perfluoropiperidine, which was prepared by the electrochemical fluorination of pyridine. This method, using iron as a reducing agent, afforded pentafluoropyridine in a 26% yield.[1]

A more practical and widely adopted method, developed in the mid-1960s by researchers such as Chambers and Banks, involved the halogen exchange (Halex) reaction of pentachloropyridine with an anhydrous alkali metal fluoride, typically potassium fluoride, at high temperatures and pressures.[1] This reaction proceeds via a series of nucleophilic aromatic substitution steps, replacing chlorine atoms with fluorine.

The logical progression from polychlorinated to polyfluorinated pyridines can be visualized as follows:

References

- 1. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. XLV.—The chlorine derivatives of pyridine. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2,3-Dichloro-5-arylpyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital for creating biaryl and heteroaryl structures, which are prevalent motifs in pharmaceutical compounds and functional materials.[1] Pyridine derivatives, in particular, are of significant interest in drug discovery due to their ability to act as bioisosteres for phenyl rings and participate in crucial hydrogen bonding interactions, often leading to improved pharmacokinetic properties.[1]

5-Bromo-2,3-dichloropyridine is a valuable building block for synthesizing novel substituted pyridines. It possesses two distinct types of electrophilic sites: a C-Br bond and two C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halides generally follows the order I > Br > Cl.[1] This inherent reactivity difference allows for chemoselective functionalization at the more reactive C-Br bond at the 5-position under carefully controlled conditions. This protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Reaction Protocol

A typical Suzuki-Miyaura coupling with this compound involves a palladium catalyst, a suitable base, and a solvent system to couple the pyridine with an arylboronic acid.[2] The choice of these components is critical for achieving high yields and selectivity.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent)[1]

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

Experimental Procedure

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[2]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2,3-dichloro-5-arylpyridine product.[3]

Data Presentation

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of halogenated pyridines.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Halopyridines.

| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | [4] |

| Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | High | [5][6] |

| Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | DME | 80 | Good | [3] |

| Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | High | [7] |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ (2.0) | EtOH/H₂O | 60 | Good to Excellent |[8][9] |

Yields are generalized from reactions with structurally similar bromo-chloro heterocycles. Optimization is recommended for this compound.

Table 2: Representative Substrate Scope with Various Arylboronic Acids.

| Entry | Arylboronic Acid | Product | Expected Yield |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,3-Dichloro-5-phenylpyridine | High |

| 2 | 4-Methylphenylboronic acid | 2,3-Dichloro-5-(p-tolyl)pyridine | High |

| 3 | 4-Methoxyphenylboronic acid | 2,3-Dichloro-5-(4-methoxyphenyl)pyridine | High |

| 4 | 4-Fluorophenylboronic acid | 2,3-Dichloro-5-(4-fluorophenyl)pyridine | Good |

| 5 | 3-Thiopheneboronic acid | 2,3-Dichloro-5-(thiophen-3-yl)pyridine | Moderate to Good |

Expected yields are based on typical Suzuki coupling outcomes with electron-rich and electron-neutral boronic acids generally providing higher yields.[4]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

The experimental procedure can be visualized as a sequential workflow, from the initial setup to the final isolation of the pure product.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 3,5-dichloro-2-arylpyridines by palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.